![molecular formula C13H13NO2 B13790563 4-Ethoxy-2,3-dihydrofuro[2,3-b]quinoline](/img/structure/B13790563.png)
4-Ethoxy-2,3-dihydrofuro[2,3-b]quinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Ethoxy-2,3-dihydrofuro[2,3-b]quinoline is a heterocyclic compound that belongs to the quinoline family. This compound is characterized by its fused furoquinoline structure, which includes an ethoxy group at the 4-position.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethoxy-2,3-dihydrofuro[2,3-b]quinoline can be achieved through several methods. One common approach involves the reaction of o-arylalkynyl quinoline aldehydes with sodium sulfide nonahydrate (Na2S·9H2O) via a domino reduction approach. This method is highly efficient and proceeds under mild conditions in an air atmosphere, yielding the desired product in good to excellent yields .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general principles of green chemistry and sustainable practices are often applied. These include the use of recyclable catalysts, solvent-free reactions, and environmentally benign protocols to minimize waste and reduce environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions
4-Ethoxy-2,3-dihydrofuro[2,3-b]quinoline undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of the ethoxy group and the fused furoquinoline structure.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide (H2O2) and potassium permanganate (KMnO4) can be used to oxidize this compound.
Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction can produce dihydroquinoline derivatives .
Applications De Recherche Scientifique
4-Ethoxy-2,3-dihydrofuro[2,3-b]quinoline has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of 4-Ethoxy-2,3-dihydrofuro[2,3-b]quinoline involves its interaction with molecular targets and pathways within biological systems. The compound’s unique structure allows it to interact with enzymes and receptors, potentially inhibiting or modulating their activity. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antibacterial effects .
Comparaison Avec Des Composés Similaires
4-Ethoxy-2,3-dihydrofuro[2,3-b]quinoline can be compared with other similar compounds, such as:
4-Methyl-2,3-dihydrofuro[2,3-b]quinoline: This compound has a methyl group instead of an ethoxy group, which may result in different chemical reactivity and biological activity.
4-Hydroxy-2,3-dihydrofuro[2,3-b]quinoline: The presence of a hydroxy group can significantly alter the compound’s properties, including its solubility and ability to form hydrogen bonds.
Propriétés
Formule moléculaire |
C13H13NO2 |
|---|---|
Poids moléculaire |
215.25 g/mol |
Nom IUPAC |
4-ethoxy-2,3-dihydrofuro[2,3-b]quinoline |
InChI |
InChI=1S/C13H13NO2/c1-2-15-12-9-5-3-4-6-11(9)14-13-10(12)7-8-16-13/h3-6H,2,7-8H2,1H3 |
Clé InChI |
KMHJCOOVAHTWHG-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=C2CCOC2=NC3=CC=CC=C31 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



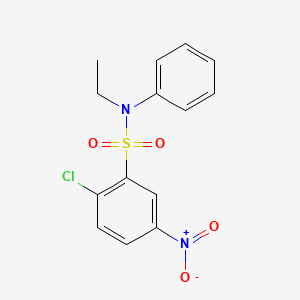

![7,18-Bis(2,4-dichlorophenyl)-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone](/img/structure/B13790511.png)
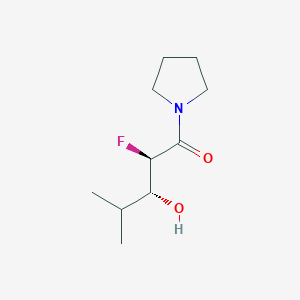
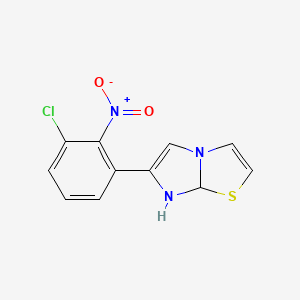
![9-fluoro-5-[4-(2-hydroxyethyl)piperazin-1-yl]-N,N-dimethyl-5,6-dihydrobenzo[b][1]benzothiepine-3-sulfonamide;dihydrochloride](/img/structure/B13790526.png)
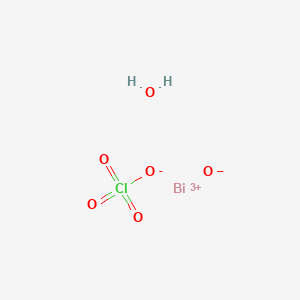
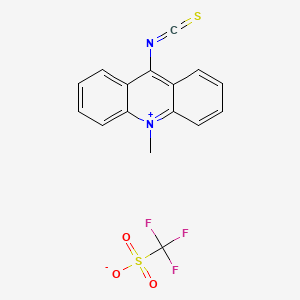
![2-Chloro-2-hydroxyacetaldehyde;2,2-dimethylbicyclo[2.2.1]heptane](/img/structure/B13790544.png)
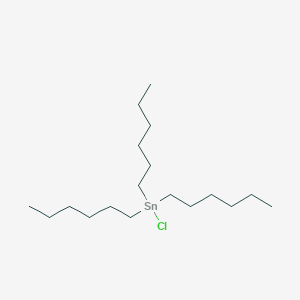
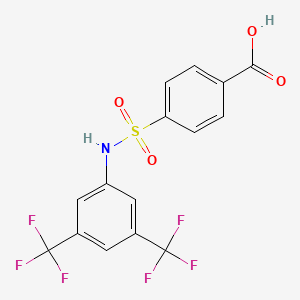
![(4AS,7aR)-methyl 1-((tert-butyldimethylsilyl)oxy)-7-oxo-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-4-carboxylate](/img/structure/B13790550.png)
![1,6-Naphthyridine-4-carboxylic acid, 2-[3-(trifluoromethyl)phenyl]-](/img/structure/B13790566.png)
